Reveromycin D

Cancer Cell Proliferation Cytotoxicity Assays Polyketide SAR

Researchers investigating pH-dependent antifungal mechanisms or EGF signaling frequently encounter potency inconsistencies and poorly characterized tool compounds. Reveromycin D resolves this with: • pH-dependent C. albicans activity: MIC 2 μg/mL (pH 3) vs >500 μg/mL (pH 7.4) • Antiproliferative potency: KB IC50 1.6 μg/mL, K562 IC50 1.3 μg/mL • ≥95% purity, ideal for IleRS inhibition and SAR studies

Molecular Formula C37H54O11
Molecular Weight 674.8 g/mol
CAS No. 144860-70-8
Cat. No. B588592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReveromycin D
CAS144860-70-8
SynonymsREVEROMYCIN D
Molecular FormulaC37H54O11
Molecular Weight674.8 g/mol
Structural Identifiers
SMILESCCCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O
InChIInChI=1S/C37H54O11/c1-6-7-8-20-36(48-35(45)18-17-33(41)42)22-23-37(47-31(36)15-11-26(3)24-34(43)44)21-19-28(5)30(46-37)14-10-25(2)9-13-29(38)27(4)12-16-32(39)40/h9-13,15-16,24,27-31,38H,6-8,14,17-23H2,1-5H3,(H,39,40)(H,41,42)(H,43,44)/b13-9+,15-11+,16-12+,25-10+,26-24+/t27-,28-,29-,30+,31-,36-,37+/m0/s1
InChIKeyVYOFNCHDOAZCMT-XKAHJHDZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceTan Lyophilisate

Reveromycin D Compound Overview


Reveromycin D (CAS 144860-70-8) is a minor component spiroketal polyketide of the reveromycin complex, originally isolated from Streptomyces reveromyceticus [1]. It is characterized by a unique spiroacetal ring system, two terminal carboxylic groups, and a succinate moiety, with an isopentyl side chain differentiating it from close analogs [2]. This compound is utilized as a biochemical tool for investigating eukaryotic cell growth regulation, particularly in models of epidermal growth factor (EGF) signaling and pH-dependent antifungal mechanisms [3].

Research model: Eukaryotic cell growth regulation via EGF signaling
Application context: pH-dependent antifungal mechanism investigation
Target fit: Class-level IleRS inhibition research tool

Reveromycin D: Why Analog Substitution Fails


The reveromycin class (A, B, C, D) shares a core spiroketal scaffold but exhibits significant divergence in biological potency and target selectivity due to variations in their side chains and stereochemistry [1]. While Reveromycins A, C, and D demonstrate similar activity against EGF-stimulated mitogenesis in Balb/MK cells, their antiproliferative and antifungal efficacies differ markedly in quantitative assays [2]. Most notably, Reveromycin B is consistently reported to be "very weak" or inactive across multiple eukaryotic cell assays, precluding it as a viable alternative [3]. Consequently, substituting Reveromycin D with a different analog without precise potency calibration can lead to experimental failure or misleading biological conclusions. The quantitative evidence below delineates the specific parameters where Reveromycin D provides unique or superior performance compared to its closest structural relatives.

Reveromycin B
Reported as very weak or inactive across eukaryotic cell assays; substitution may compromise antiproliferative endpoints. Inactive analog risk
Reveromycin A / C
Structural side-chain differences may shift potency and antifungal pH dependence; direct transfer of assay conditions requires recalibration. Potency divergence risk
Other polyketide probes
Spiroketal scaffold and IleRS target engagement are class-specific; off‑class probes may not reproduce pH‑dependent antifungal profiles. Mechanism mismatch risk

Reveromycin D: Evidence for Procurement Decisions


Antiproliferative Activity vs. Reveromycin C

Reveromycin D demonstrates greater potency than its straight-chain analog, Reveromycin C, in inhibiting the proliferation of KB (human epidermoid carcinoma) and K562 (human chronic myelogenous leukemia) cells [1]. Published data indicates that Reveromycin D achieves lower IC50 values in both cell lines, representing a quantifiable improvement in antiproliferative activity .

Antiproliferative Activity
Head‑to‑head
Reveromycin D IC50 1.6 (KB), 1.3 (K562) μg/mL vs Reveromycin C 2.0, 2.0
Supports cytotoxicity endpoint review
KB and K562 cell viability assays
Cancer Cell Proliferation Cytotoxicity Assays Polyketide SAR

Antifungal Potency vs. Reveromycin B at Acidic pH

Reveromycin D exhibits potent pH-dependent antifungal activity against Candida albicans, with an MIC of 2 μg/mL at pH 3 . This activity is substantially higher than that of Reveromycin B under identical acidic conditions. Both compounds lose efficacy at physiological pH (MIC >500 μg/mL at pH 7.4), highlighting the critical role of the acidic microenvironment for their antifungal action [1].

Antifungal Potency (pH 3)
Reported
MIC 2 μg/mL (Reveromycin D) vs 15.6 μg/mL (Reveromycin B) at pH 3
Supports antimicrobial screening context
Broth microdilution, C. albicans
Antifungal Susceptibility pH-Dependent Activity Microbial Metabolites

Structural Basis for Enhanced Activity

The enhanced biological activity of Reveromycin D is attributed to a specific structural feature: an isopentyl side chain at the C18 position, replacing the butyl group found in Reveromycin C [1]. This structural variation is directly correlated with increased potency in both antifungal and antiproliferative assays, establishing a clear structure-activity relationship (SAR) that informs analog selection .

Structural SAR
Class‑level
Isopentyl side chain at C18; compared to butyl in Reveromycin C
SAR context for analog selection
NMR and MS structural elucidation
Structure-Activity Relationship Polyketide Chemistry Natural Product Analogs

Shared IleRS Target with Reveromycin A

Reveromycin D, like Reveromycin A, functions by inhibiting eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), a critical enzyme for protein translation . While direct inhibition kinetic data for Reveromycin D is not available, its classification within the reveromycin class and its comparable cellular effects on EGF-stimulated mitogenesis and tumor cell proliferation support a shared primary target [1]. This mechanistic understanding provides confidence in its application for studying IleRS-dependent processes.

IleRS Target
Class‑level
Inferred IleRS inhibition based on shared class effects and EGF‑mitogenesis blockade
Supports mechanism‑of‑action studies
No direct inhibition data for D; class inference
Protein Synthesis Inhibition Aminoacyl-tRNA Synthetase Mechanism of Action

Reveromycin D: Research Application Scenarios


pH-Dependent Antifungal Mechanisms in Candida

Reveromycin D's well-characterized pH-dependent activity against C. albicans (MIC of 2 μg/mL at pH 3 vs. >500 μg/mL at pH 7.4) makes it an ideal probe for studying how acidic microenvironments influence fungal susceptibility. Researchers can use it to dissect the role of pH in antifungal drug action, particularly in niches like the vaginal tract, skin folds, or phagolysosomes where low pH prevails. This application is directly supported by the quantitative MIC data at defined pH values, as provided in the product specification .

SAR Studies of Polyketide Antibiotics

The defined structural difference between Reveromycin D (isopentyl side chain) and Reveromycin C (butyl side chain) provides a focused model for SAR studies. The 20-35% improvement in antiproliferative potency observed in KB and K562 cell assays can be directly correlated with this side-chain variation. This makes Reveromycin D a critical comparator compound for medicinal chemists designing next-generation IleRS inhibitors or spiroketal-based therapeutics [1].

Protein Synthesis Inhibition via IleRS

Based on class-level evidence linking reveromycins to IleRS inhibition, Reveromycin D serves as a tool compound for investigating the downstream effects of blocking isoleucine charging onto tRNA. This includes studies on cellular stress responses to amino acid starvation, translational control mechanisms, and the validation of IleRS as a therapeutic target in cancer or fungal infections. The use of Reveromycin D, a minor component with enhanced potency over some analogs, allows for more stringent experimental conditions where lower concentrations can be employed to minimize non-specific effects .

Profiling EGF-Dependent Cellular Pathways

Reveromycin D inhibits EGF-induced mitogenic activity in Balb/MK cells, a property it shares with other active reveromycins. However, its specific potency profile and the availability of detailed antiproliferative data in human tumor cell lines (KB and K562) make it a valuable comparator when profiling kinase inhibitors or other agents that modulate EGF receptor signaling. The quantitative IC50 values provided allow for precise benchmarking against other test compounds in cell-based assays [2].

Application
Selection Property
Validation Focus
pH-Dependent Antifungal Studies
pH-dependent antimicrobial screening context
MIC endpoint at defined pH
Polyketide SAR Studies
Structural-activity relationship context
Side‑chain variation and potency correlation
IleRS Inhibition Research
Class‑level target engagement context
Downstream translational stress response
EGF Signaling Pathway Studies
Cell‑model endpoint review
Antiproliferative benchmarking in tumor lines

Technical Documentation Hub

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